
Phenyl pyrimidine-2-carboxylate
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Overview
Description
Phenyl pyrimidine-2-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl pyrimidine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of phenyl acetic acid with urea and formic acid under reflux conditions to form the pyrimidine ring. The reaction is typically carried out in the presence of a catalyst such as zinc chloride to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
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Base-mediated hydrolysis : Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4(a-b) ) hydrolyzes in NaOH/EtOH to form carboxylic acids, used in subsequent amidation reactions .
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Acid-catalyzed transesterification : Methyl 4-phenylpyrimidine-2-carboxylate (5 ) was synthesized via refluxing the acid precursor in methanol with H₂SO₄ (75% yield) .
Key Data :
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
Ethyl pyrimidine carboxylate | NaOH/EtOH, reflux | Pyrimidine carboxylic acid | 60–70% | |
Carboxylic acid derivative | H₂SO₄/MeOH, reflux | Methyl ester | 75% |
Amidation Reactions
The carboxylate group participates in amide bond formation, often facilitated by coupling agents:
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Activated esters : 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid was converted to II-B2 using TBTU and DIPEA in DMF (45% yield) .
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Direct aminolysis : Ethyl 2-phenylpyrimidine-5-carboxylate derivatives reacted with aliphatic amines to form carboxamides (10{1,2; 1–12} ) in 28–100% yields .
Example :
text2-Hydroxy-N-(3-methoxyphenyl)-6-phenylpyrimidine-4-carboxamide Conditions: TBTU, DIPEA, DMF, 0°C → RT Yield: 45% Purity: >95% (HPLC)
Nucleophilic Substitution at the Pyrimidine Ring
Electrophilic positions (C-2, C-4, C-6) enable substitution:
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Chlorination : Ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate (5(a-b) ) treated with POCl₃ at 105°C yielded chlorinated derivatives (6(a-b) ) in 70–72% yields .
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Alkylation : Propargyl bromide reacted with piperazine derivatives under N₂ to form alkynylated pyrimidines (S5 , U5 ) in 55–60% yields .
Mechanistic Insight :
Chlorination proceeds via phosphorylation of the carbonyl oxygen, followed by displacement with Cl⁻ .
Heterocycle Functionalization
The pyrimidine ring participates in cycloadditions and annulations:
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Oxadiazole formation : 4-Phenylpyrimidine-2-carboxylate reacted with hydrazides and POCl₃ to yield 1,3,4-oxadiazoles (8a-j ) with antimicrobial activity .
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Thiazolo-pyrimidine synthesis : Substituted pyrimidines were fused with thiazole rings, enhancing anti-inflammatory activity (IC₅₀ = 0.04 μM for COX-2 inhibition) .
Reaction Scheme :
textPyrimidine carboxylate + RCONHNH₂ → Oxadiazole derivative Reagent: POCl₃, reflux Yield: 60–85%
Biological Activity Modulation via Structural Modifications
Derivatives exhibit tailored bioactivity through substituent engineering:
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Anti-inflammatory agents : 2-Hydroxy-6-phenylpyrimidine-4-carboxyallyamide showed selective AChE inhibition (IC₅₀ = 90 μM) .
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Antimicrobial activity : 2-N-(aryl)-4-methyl-6-phenylpyrimidine-5-carboxylic acids (5a-m ) demonstrated efficacy against S. aureus and E. coli .
Structure–Activity Relationship (SAR) :
Scientific Research Applications
Pharmacological Applications
Phenyl pyrimidine-2-carboxylate exhibits a range of pharmacological effects, making it a candidate for various therapeutic applications:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound demonstrate significant anti-inflammatory properties. For instance, compounds derived from this structure have shown potent inhibition of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory process. In vitro studies reported IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Anticancer Properties : Studies have highlighted the anticancer potential of phenyl pyrimidine derivatives. For example, one study evaluated the efficacy of a specific derivative against Ehrlich ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) models, demonstrating significant tumor growth inhibition and improved survival rates compared to conventional chemotherapy agents like 5-fluorouracil (5-FU) .
- Antiviral Activity : Novel derivatives of phenyl pyrimidine have shown promise as antiviral agents. A study indicated that certain compounds could disrupt protein-protein interactions critical for viral replication, particularly in influenza virus models .
Case Studies and Experimental Findings
Several case studies illustrate the practical applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of phenyl pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Phenyl pyrimidine-2-carboxylate can be compared with other pyrimidine derivatives, such as:
Phenyl pyrimidine-4-carboxylate: Similar in structure but with the carboxylate group at a different position, leading to different reactivity and biological activity.
Phenyl pyrimidine-5-carboxylate: Another isomer with distinct chemical and biological properties.
Triazole-pyrimidine hybrids: These compounds combine the pyrimidine ring with a triazole ring, resulting in enhanced biological activities such as neuroprotection and anti-inflammatory effects.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and other pyrimidine derivatives .
Biological Activity
Phenyl pyrimidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and neuroprotective contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activity
This compound and its derivatives exhibit significant biological activities, including:
- Anti-inflammatory Effects : Several studies have demonstrated that pyrimidine derivatives can inhibit key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS), leading to reduced inflammation in various models.
- Neuroprotective Properties : Compounds in this class have shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.
The anti-inflammatory activity of this compound is primarily attributed to its ability to inhibit the COX-2 enzyme. For instance, compounds derived from pyrimidine structures have been shown to exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib. In a study, two specific derivatives demonstrated IC50 values of 0.04 μmol against COX-2, indicating potent inhibition similar to celecoxib .
Furthermore, the neuroprotective effects are linked to the inhibition of AChE. For example, a derivative of phenyl pyrimidine showed an IC50 of 90.1 µM against AChE, suggesting that modifications at specific positions on the pyrimidine ring can enhance inhibitory activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various substituents on the pyrimidine ring. Key findings include:
- Positioning of Substituents : The presence of electron-donating groups at specific positions on the pyrimidine ring enhances anti-inflammatory activity. For instance, compounds with a p-hydroxyphenyl group exhibited higher activities compared to other substitutions .
- Functional Group Impact : The introduction of carboxylic groups and their spatial arrangement significantly affects binding affinity and inhibitory potency against target enzymes .
Table 1: Inhibitory Potency of Pyrimidine Derivatives
Compound | Target Enzyme | IC50 (μM) | Reference |
---|---|---|---|
Compound 1 | COX-2 | 0.04 | |
Compound 2 | AChE | 90.1 | |
Compound 3 | COX-1 | 11.60 | |
Compound 4 | COX-2 | 8.23 |
Case Study 1: Anti-inflammatory Activity
In a study involving carrageenan-induced paw edema in rats, several pyrimidine derivatives were evaluated for their anti-inflammatory effects. The results indicated that these compounds exhibited significant reductions in inflammation comparable to indomethacin, a standard anti-inflammatory drug .
Case Study 2: Neuroprotective Activity
Research on the neuroprotective properties of phenyl pyrimidine derivatives revealed that certain modifications led to enhanced AChE inhibition. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Properties
Molecular Formula |
C11H8N2O2 |
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Molecular Weight |
200.19 g/mol |
IUPAC Name |
phenyl pyrimidine-2-carboxylate |
InChI |
InChI=1S/C11H8N2O2/c14-11(10-12-7-4-8-13-10)15-9-5-2-1-3-6-9/h1-8H |
InChI Key |
NXPVDZHEBRIIMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=NC=CC=N2 |
Origin of Product |
United States |
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